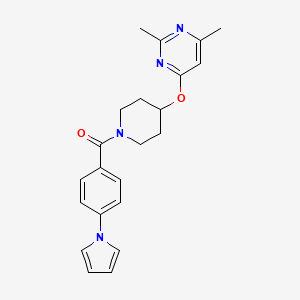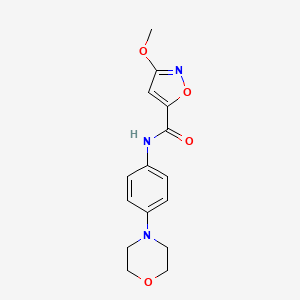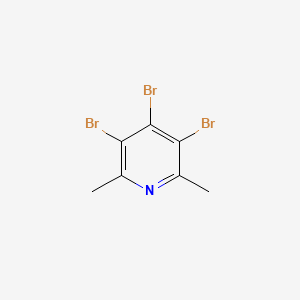
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are a group of pyridine-based molecules that have been extensively studied due to their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of dihydropyridines generally involves a cyclic condensation type reaction, known as the Hantzsch pyridine synthesis . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of chemical reactions. They can be synthesized via cyclic condensation type reactions, such as the Hantzsch pyridine synthesis . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its complex structure. Dihydropyridines are generally amphoteric in nature, showing both acidic and basic properties. They are usually white or colorless solids that are highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Potential Applications
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest in various scientific research areas due to its chemical structure, which allows for diverse synthetic modifications and potential biological activities. While the specific compound you asked about has not been directly mentioned in the literature provided, insights from related research highlight the significance of structurally similar compounds in drug development and chemical synthesis.
Synthetic Pathways and Derivative Formation : Studies demonstrate the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of pyridine derivatives in forming complex structures with potential therapeutic applications (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Biological Activity Exploration : Another research focus is on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have been investigated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential for creating new therapeutics based on similar chemical backbones (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Chemical Modifications and Activity Enhancement : The strategic modification of chemical structures to enhance biological activity is a common theme in medicinal chemistry. For instance, the creation of enaminones and related compounds showcases how tweaking chemical structures can potentially lead to the development of new anticonvulsant agents (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Receptor Interaction Studies : Exploring the receptor binding sites of hypoglycemic sulfonylureas and related compounds provides insights into how structural features of molecules like this compound can influence their interaction with biological targets, potentially leading to the development of new therapeutic agents (G. R. Brown, A. Foubister, 1984).
作用機序
The mode of action of dihydropyridines generally involves interactions with specific targets in the body, leading to changes in cellular function. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the dihydropyridine compound .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary greatly depending on the specific structure of the dihydropyridine. Factors such as the compound’s solubility, stability, and the presence of specific functional groups can all influence its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also highly dependent on the specific structure of the dihydropyridine. Factors such as pH, temperature, and the presence of other compounds can all influence the action of dihydropyridines .
将来の方向性
The future directions for research on “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by dihydropyridines, there is significant potential for the development of new drugs based on these compounds .
特性
IUPAC Name |
N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHVTAUMRBCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3-methoxypropyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2990365.png)
![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)
![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990370.png)
![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)




![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)

